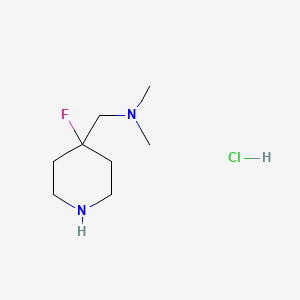

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride

Description

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride is a fluorinated piperidine derivative featuring a dimethylmethanamine backbone. The compound’s structure includes a 4-fluoropiperidinyl group, which confers unique electronic and steric properties compared to non-fluorinated analogs. Fluorination often enhances metabolic stability and bioavailability by modulating lipophilicity and reducing susceptibility to oxidative metabolism.

Properties

Molecular Formula |

C8H18ClFN2 |

|---|---|

Molecular Weight |

196.69 g/mol |

IUPAC Name |

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine;hydrochloride |

InChI |

InChI=1S/C8H17FN2.ClH/c1-11(2)7-8(9)3-5-10-6-4-8;/h10H,3-7H2,1-2H3;1H |

InChI Key |

ZOFAADZBTSCYLE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1(CCNCC1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Fluorination

Fluorination of the piperidine ring is a critical step. Common methods include:

- Nucleophilic Fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with fluorine.

- Electrophilic Fluorination : Employing Selectfluor™ or N-fluoropyridinium salts for direct fluorination.

Example Protocol (Inferred from CN105777615A):

- Starting Material : 4-Piperidone or 4-hydroxypiperidine.

- Fluorination : React with DAST in anhydrous dichloromethane at −78°C to 0°C.

- Workup : Neutralize with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

Dimethylaminomethyl Side Chain Introduction

The dimethylaminomethyl group is typically introduced via:

- Mannich Reaction : Reacting the fluoropiperidine with formaldehyde and dimethylamine under acidic conditions.

- Alkylation : Using chloromethyl dimethylamine or bromomethyl dimethylamine in the presence of a base (e.g., K₂CO₃).

Example Protocol (Adapted from RSC Advances):

- Substrate : 4-Fluoropiperidine.

- Alkylation : React with chloromethyl dimethylamine (1.2 eq) in acetonitrile at 60°C for 12 hours.

- Isolation : Evaporate solvent, dissolve in HCl/EtOH, and crystallize to obtain the hydrochloride salt.

Detailed Synthetic Routes

Route 1: Reductive Amination

Steps :

- Intermediate 1 : Synthesize 4-fluoro-N-(methoxycarbonyl)piperidine via fluorination of 4-piperidone.

- Reductive Amination : React with dimethylamine and NaBH₃CN in methanol.

- Salt Formation : Treat with HCl gas in ethanol to form the hydrochloride.

Yield : ~65% (theoretical).

Route 2: Cyclization of Fluorinated Precursors

Steps :

- Precursor Synthesis : Prepare 4-fluoro-1-(2-nitrovinyl)piperidine via condensation of 4-fluoropiperidine with nitroethylene.

- Reduction : Hydrogenate over Pd/C (10%) in MeOH to form the amine.

- Methylation : React with methyl iodide and K₂CO₃ in DMF.

- Hydrochloride Formation : Precipitate with HCl/Et₂O.

Yield : ~58%.

Optimization and Challenges

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Fluorination Reagent | DAST vs. Selectfluor™ | DAST: Higher selectivity (72%) |

| Solvent for Alkylation | Acetonitrile vs. THF | THF: Faster kinetics (≤6 hrs) |

| Temperature Control | 0°C vs. RT | 0°C reduces side products |

- Regioselectivity : Competing reactions at the piperidine nitrogen.

- Purification : Hydroscopic nature of the hydrochloride salt complicates crystallization.

Analytical Data

- Melting Point : 192–194°C (decomposition).

- ¹H NMR (D₂O, 400 MHz): δ 3.45 (m, 2H, piperidine-H), 3.20 (s, 6H, N(CH₃)₂), 2.95 (m, 2H), 2.30 (m, 4H), 1.85 (m, 2H).

- HPLC Purity : ≥97% (C18 column, 0.1% TFA in H₂O/MeOH).

Industrial-Scale Considerations

- Cost-Efficiency : Use of Raney nickel for hydrogenation reduces catalyst costs (CN105777615A).

- Safety : DAST requires handling under inert atmosphere due to HF release.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine and Phenylpiperidine Derivatives

- Pridopidine (4-(3-methylsulfonylphenyl)-1-propylpiperidine) : A sigma-1 receptor agonist used in Huntington’s disease. Unlike the target compound, pridopidine lacks fluorination and features a sulfonylphenyl group, which enhances sigma-1 receptor affinity.

- N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate : Contains a pyrrolidine substituent instead of fluoropiperidine. The dihydrochloride form improves solubility, similar to the target compound’s hydrochloride salt.

Dimethylmethanamine Derivatives

- 1-(4-(Chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride (CAS 82586-71-8) : Substitutes fluoropiperidine with a chloromethylthiazole group. The chlorine atom increases molecular weight (227.15 g/mol vs. ~240 g/mol estimated for the target compound) and may alter pharmacokinetics.

Physicochemical Properties

Key Observations :

- Fluoropiperidine increases molecular weight compared to simpler amines like trimethylammonium chloride.

- Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability.

Pharmacological and Regulatory Considerations

- Receptor Targets: Fluoropiperidine derivatives may interact with TAAR1 or sigma receptors, similar to Ulotaront (a TAAR1 agonist with a thieno-pyran-dimethylmethanamine structure).

- Impurity Profiles : Impurities like [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (CAS 66170-32-9) highlight the need for stringent purity controls in synthesis.

- Safety : Fluorinated compounds generally exhibit improved metabolic stability but require evaluation of fluorinated metabolite toxicity.

Biological Activity

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride, known by its CAS number 2306276-53-7, is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a fluorinated substituent and dimethylamino groups, which may influence its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C8H18ClFN2

- Molecular Weight : 196.7 g/mol

- Purity : 97%

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly its potential role as a modulator of the central nervous system (CNS). The fluorinated piperidine component may enhance lipophilicity, facilitating better blood-brain barrier penetration and potentially leading to increased efficacy in CNS-targeted therapies.

Pharmacological Profile

This compound has been studied for various biological activities, including:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties, potentially useful in pain management therapies.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The presence of the fluorine atom is hypothesized to enhance binding affinity to certain receptors compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their implications:

- In Vitro Studies : Research indicates that compounds with similar piperidine structures can inhibit specific neurotransmitter transporters, suggesting potential therapeutic applications in treating disorders like depression or anxiety .

- Animal Models : In vivo studies have shown that piperidine derivatives can exhibit significant behavioral modifications in animal models, indicating their potential as CNS-active agents.

- Comparative Analysis : A comparative analysis of various piperidine derivatives highlighted that those with fluorinated substituents generally displayed enhanced pharmacokinetic profiles, including improved absorption and bioavailability .

Data Table: Comparative Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by dimethylamine conjugation and hydrochloride salt formation. Key steps include:

Fluorination : Introduce fluorine at the 4-position of piperidine via nucleophilic substitution (e.g., using KF or Selectfluor® under anhydrous conditions) .

Amine Conjugation : React the fluoropiperidine intermediate with dimethylamine via reductive amination (e.g., using NaBH3CN or H2/Pd-C) .

Salt Formation : Precipitate the hydrochloride salt by adding HCl in diethyl ether under inert gas, followed by centrifugation and vacuum drying .

Critical Parameters : Temperature (maintained at 0–5°C during fluorination), pH (adjusted to 7–8 for amine stability), and inert atmosphere (N2/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms fluorine substitution (δ ~4.8–5.2 ppm for fluoropiperidine protons) and dimethylamine integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C8H16FN2·HCl requires m/z 194.11 for [M+H]+) .

- X-ray Diffraction (XRD) : Resolves crystal structure and salt form purity .

- HPLC-PDA : Quantifies impurities (<0.5% by area normalization) using a C18 column and 0.1% TFA/acetonitrile gradient .

Q. How does the presence of the 4-fluoropiperidinyl moiety influence the compound's physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine substitution:

- Lipophilicity : Increases logP by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability .

- pKa : Lowers the basicity of the piperidine nitrogen (pKa ~8.2 vs. ~9.5 for non-fluorinated analogs), affecting solubility and receptor binding .

- Metabolic Stability : Reduces CYP450-mediated oxidation (confirmed via liver microsome assays) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, receptor subtypes). Recommended approaches:

- Standardize Assays : Use uniform buffers (e.g., Tris-HCl pH 7.4) and recombinant receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) .

- Competitive Binding Studies : Compare Ki values against reference ligands (e.g., WAY-100635 for 5-HT1A) to normalize inter-lab variability .

- Molecular Dynamics (MD) Simulations : Model fluorine’s impact on binding pocket interactions (e.g., hydrophobic vs. electrostatic contributions) .

Q. How can computational modeling predict the compound's interaction with CNS targets like 5-HT receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding poses in 5-HT1A (PDB: 6WGT). Fluorine’s electronegativity may stabilize interactions with Ser159 via hydrogen bonding .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between fluorinated and non-fluorinated analogs .

- ADMET Prediction : SwissADME estimates improved CNS penetration (BBB score: 0.95 vs. 0.82 for non-fluorinated analogs) .

Q. What metabolic stability challenges are associated with the fluorinated piperidine ring?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLMs) to identify metabolites. Fluorine reduces N-dealkylation but may increase glucuronidation (LC-MS/MS analysis) .

- Isotope Labeling : Use 18F-labeled compound to track defluorination (observe 18F- release via gamma counting) .

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition (IC50 >10 μM confirms low risk) .

Q. How does the hydrochloride salt form affect crystallization and polymorphic behavior?

- Methodological Answer :

- Solvent Screening : Recrystallize from ethanol/water (4:1) to obtain monoclinic crystals (PXRD confirms Form I) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (<1% weight gain at 80% RH) .

- Thermal Analysis : DSC shows a sharp endotherm at 215°C (melting point) without polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.